Furoxanobenzofuroxan

説明

Historical Context of Polycyclic Furoxan Systems in Chemical Science

The journey of furoxan chemistry began in the mid-19th century. The initial synthesis of a furoxan derivative, dibromofuroxan, was reported by August Kekulé in 1857 rsc.org. This foundational work predated Kekulé's seminal proposal for the structure of benzene, marking an early entry into the study of heterocyclic chemistry. Over the subsequent decades, the synthesis and understanding of furoxan systems evolved, though their chemistry was considered relatively underdeveloped compared to other heterocycles due to synthetic challenges stemming from the molecule's inherent lability under various reaction conditions rsc.org. Despite these early hurdles, the fundamental structure of furoxan (1,2,5-oxadiazole-2-oxide) was established, characterized by an out-of-ring oxygen atom that renders the ring asymmetric rsc.org. This historical foundation laid the groundwork for future investigations into the broader class of polycyclic furoxan systems.

Contemporary Significance in Chemical Synthesis and Molecular Design

In contemporary organic chemistry, furoxan derivatives, including furoxanobenzofuroxan, are gaining prominence due to advancements in synthetic methodologies and their versatile applications. The development of strategies such as the "post-ring introduction of substituents" (PRIS) approach has enabled more direct and efficient synthesis of furoxan molecules rsc.org. Furthermore, significant progress has been made in developing C-C bond-forming reactions on the furoxan ring, expanding the repertoire of accessible furoxan structures rsc.org.

The furoxan moiety is recognized for its potential as a nitric oxide (NO) donor, a property that has spurred its investigation in medicinal chemistry for cardiovascular and cerebrovascular applications researchgate.netresearchgate.netacs.org. Hybrid molecules incorporating furoxan structures have been designed to leverage this NO-donating capability, alongside other functionalities researchgate.netresearchgate.net. Beyond medicinal chemistry, furoxan derivatives are also of interest in the field of energetic materials. Their high nitrogen and oxygen content, coupled with a dense molecular structure, contribute to favorable energetic properties such as high enthalpy of formation and density, making them promising candidates for explosives, propellants, and pyrotechnics researchgate.netnih.gov.

The compound this compound itself (C₆H₂N₄O₄) has been identified as a selective monoamine oxidase inhibitor zioc.rudissercat.com, underscoring its pharmacological relevance. Molecular design strategies, increasingly powered by computational tools and artificial intelligence, are being employed to explore the vast chemical space and design novel furoxan-based compounds with tailored properties for specific applications nih.govschrodinger.comrowansci.comblogspot.com. This ongoing research highlights the enduring and expanding role of furoxan chemistry in driving innovation across various scientific disciplines.

特性

CAS番号 |

5714-12-5 |

|---|---|

分子式 |

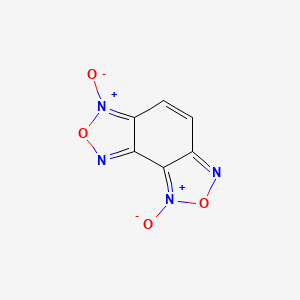

C6H2N4O4 |

分子量 |

194.1 g/mol |

IUPAC名 |

3,8-dioxido-[1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazole-3,8-diium |

InChI |

InChI=1S/C6H2N4O4/c11-9-4-2-1-3-6(5(4)8-14-9)10(12)13-7-3/h1-2H |

InChIキー |

FEIJYIVWKGWTHQ-UHFFFAOYSA-N |

SMILES |

C1=CC2=[N+](ON=C2C3=[N+](ON=C31)[O-])[O-] |

正規SMILES |

C1=CC2=[N+](ON=C2C3=[N+](ON=C31)[O-])[O-] |

同義語 |

furoxanobenzofuroxan |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of Furoxanobenzofuroxan

Advanced Synthetic Routes to Furoxanobenzofuroxan

While specific detailed multi-step syntheses and green chemistry approaches for this compound are not extensively detailed in the provided search results, general strategies for furoxan synthesis and the broader context of benzofuroxan chemistry can be inferred.

Multistep Synthesis Strategies and Optimization

The synthesis of furoxan derivatives, in general, can be challenging due to the labile nature of the furoxan ring under various reaction conditions nih.govrsc.org. Conventional methods often involve the pre-installation of substituents on precursor molecules. More recent strategies, such as the post-ring introduction of substituents (PRIS), aim to streamline furoxan synthesis by performing bond-forming reactions directly on the furoxan ring nih.govrsc.org. Optimization in furoxan synthesis typically focuses on improving yields, purity, and reaction efficiency by carefully controlling reaction parameters and exploring different leaving groups or nucleophiles nih.gov. For this compound, a multistep synthesis would likely involve the construction of the fused ring system through a series of cyclization and functionalization reactions, with optimization efforts directed at maximizing the incorporation of reactants into the final product and minimizing side reactions.

Development of Green Chemistry Approaches in this compound Synthesis

Green chemistry principles emphasize minimizing waste, using safer solvents, and developing energy-efficient processes acs.orgnih.gov. For furoxan synthesis, green approaches could involve the development of catalytic methods, the use of less hazardous reagents, or the exploration of solvent-free reactions. While specific green protocols for this compound are not detailed, the broader trend in organic synthesis is towards more sustainable methodologies, which would be applicable to the synthesis of such complex heterocyclic systems acs.orgnih.govrsc.orgbeyondbenign.org.

Exploration of Chemical Reactivity and Transformation Mechanisms

The reactivity of this compound is expected to be influenced by the presence of the furoxan and benzofuroxan moieties, both of which are known to participate in various chemical transformations.

Mechanistic Investigations of this compound Reactions

Mechanistic studies of furoxan and benzofuroxan derivatives often focus on their ability to release nitric oxide (NO), their participation in nucleophilic aromatic substitution (SNAr) reactions, and their behavior under thermal or photochemical conditions researchgate.netcapes.gov.br. The furoxan ring, being an N-oxide, can undergo ring-opening reactions or rearrangements nih.govrsc.org. Benzofuroxans are known for their capacity to undergo π-complexation or covalent substitution researchgate.net. Detailed mechanistic investigations for this compound would likely explore the electronic distribution within the fused system and the stability of potential intermediates during its reactions.

Regioselectivity and Stereoselectivity in this compound Transformations

Regioselectivity refers to the preference for a reaction to occur at one specific position over others in a molecule, while stereoselectivity refers to the preference for the formation of one stereoisomer over another mdpi.commasterorganicchemistry.comyoutube.comchemrxiv.orgyoutube.com. For this compound, which is described as achiral nih.govnih.gov, transformations might involve reactions at different positions of the fused ring system. Studies on related compounds suggest that factors such as steric hindrance, electronic effects, and the nature of catalysts or reagents can significantly influence regioselectivity and stereoselectivity mdpi.commasterorganicchemistry.comchemrxiv.orgyoutube.com. If chiral centers were to be introduced through transformations, controlling stereoselectivity would become a critical aspect of the synthetic strategy.

Thermal and Photochemical Rearrangements of this compound

Furoxan derivatives are known to undergo thermal and photochemical rearrangements nih.govrsc.orgbeilstein-journals.orgnih.govsoton.ac.ukresearchgate.net. For instance, furoxanylketone phenylhydrazones can undergo thermal recyclization or base-induced rearrangements rsc.org. Photochemical transformations can lead to the formation of new ring systems, such as azocines from dihydrofuropyridinones soton.ac.uk. The specific thermal and photochemical behavior of this compound would depend on the stability of its ring system and the energy input, potentially leading to complex rearrangements or decomposition pathways.

Advanced Spectroscopic Characterization and Structural Elucidation of Furoxanobenzofuroxan

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone for organic structure determination, providing detailed information about the connectivity and environment of atoms within a molecule. For Furoxanobenzofuroxan, a multi-technique NMR approach is employed to fully characterize its structure.

Unambiguous Structural Elucidation using 1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides initial insights into the molecular structure by revealing the number, type, and chemical environment of hydrogen atoms. Chemical shifts (δ, ppm) indicate the electronic environment, integration gives the relative number of protons, and spin-spin splitting patterns (multiplicity) reveal neighboring protons. For furoxan and benzofuroxan derivatives, characteristic signals include aromatic protons in the benzofuroxan moiety and potentially protons from substituents on the furoxan ring, such as methyl groups or protons adjacent to the furoxan system nih.govnih.govniscpr.res.innih.govscielo.brasm.orgxisdxjxsu.asia.

¹³C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton. It reveals the number of distinct carbon environments and their chemical shifts, which are highly sensitive to hybridization and substituent effects. For fused heterocyclic systems like benzofuroxans, characteristic signals for aromatic carbons and carbons within the heterocyclic rings are observed nih.govnih.govniscpr.res.innih.govscielo.brasm.orgxisdxjxsu.asia.

2D NMR Techniques: To establish definitive structural assignments and connectivity, multidimensional NMR experiments are crucial:

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton scalar couplings, mapping out the spin systems within the molecule. This helps in identifying which protons are adjacent to each other, thereby tracing the proton framework of the molecule libretexts.orgipb.ptarkat-usa.org.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This technique is invaluable for assigning specific ¹H NMR signals to their corresponding ¹³C NMR signals, confirming the direct attachment of protons to carbons scielo.brlibretexts.orgipb.ptarkat-usa.org.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space proximity between protons. While not explicitly detailed for this compound in the provided literature, it is a standard technique used to determine stereochemistry and conformational arrangements by identifying protons that are close in space, even if not directly bonded libretexts.orgipb.ptarkat-usa.org.

Representative NMR Data for this compound (Hypothetical)

| Proton/Carbon Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key 2D NMR Correlations (Examples) | Relevant Literature |

| Aromatic Protons (Ar-H) | 7.0-8.5 | 110-150 | COSY: Ar-H <-> Ar-H; HSQC: Ar-H <-> Ar-C; HMBC: Ar-H <-> Ar-C (multiple bonds) | nih.govnih.govniscpr.res.innih.govscielo.brasm.orgxisdxjxsu.asia |

| Furoxan Ring Protons (if any) | e.g., 2.0-3.0 (CH₃) | e.g., 10-20 (CH₃) | COSY: CH₃ <-> CH₂ (if present); HSQC: CH₃ <-> C; HMBC: CH₃ <-> C (multiple bonds) | nih.govnih.govniscpr.res.innih.govasm.orgrsc.org |

| Methine Proton (CH) | e.g., 8.0-9.0 (CH=N) | e.g., 150-170 (C=N) | COSY: CH <-> adjacent H; HSQC: CH <-> C=N; HMBC: CH <-> C, C=N | nih.govniscpr.res.inasm.org |

| Carbonyl Carbon (C=O) | N/A | 160-180 | HMBC: Adjacent H <-> C=O | nih.govniscpr.res.in |

| Furoxan Ring Carbons | N/A | 140-160 | HMBC: Adjacent H <-> Furoxan C | rsc.orgresearchgate.net |

| Benzofuroxan Ring Carbons | N/A | 110-150 | HMBC: Ar-H <-> Benzofuroxan C | scielo.brbibliotekanauki.plresearchgate.net |

Application of Advanced NMR Techniques for Complex this compound Isomers

This compound derivatives can exist as structural or positional isomers, which may possess distinct chemical and physical properties. Advanced NMR techniques are critical for differentiating these isomers. For instance, variations in the substitution pattern on the benzofuroxan ring or within the furoxan moiety can lead to isomers that are challenging to distinguish by 1D NMR alone. Techniques like HMBC are particularly adept at establishing connectivity differences, while NOESY can reveal spatial arrangements that distinguish stereoisomers. Studies on nitrobenzofuroxan isomers have demonstrated the utility of NMR in confirming positional assignments bibliotekanauki.pl. Furthermore, the dynamic behavior of furoxan rings, such as valence tautomerism, has been investigated using multinuclear NMR, providing insights into their structural flexibility researchgate.net.

Solid-State NMR Applications for Polymorphic Analysis of this compound

Polymorphism, the ability of a compound to crystallize in different forms, can significantly impact its physical properties like solubility and bioavailability. Solid-state NMR (SS-NMR) is a powerful technique for characterizing these different crystalline forms (polymorphs) nih.govirispublishers.comresearchgate.netresearchgate.netpreprints.org. Techniques such as ¹³C Magic Angle Spinning (MAS) NMR, often combined with Cross-Polarization (CP), are employed to obtain high-resolution spectra from solid samples nih.govirispublishers.compreprints.org. Differences in molecular packing, hydrogen bonding, and local electronic environments in polymorphs lead to distinct chemical shifts and spectral patterns, allowing for their identification and differentiation irispublishers.comresearchgate.netresearchgate.netpreprints.org. While specific SS-NMR studies on this compound are not detailed in the provided literature, the methodology is well-established for analyzing polymorphic compounds in pharmaceutical and materials science nih.govirispublishers.compreprints.org.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for determining the precise molecular weight, elemental composition, and structural fragments of this compound.

Accurate Mass Measurement and Isotopic Pattern Analysis (HRMS)

HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule by matching the measured mass to theoretical isotopic masses of possible molecular formulas nih.govbibliotekanauki.plresearchgate.net. The characteristic isotopic patterns of elements, such as the natural abundance of ¹³C or isotopes of halogens if present, further corroborate the proposed molecular formula nih.govbibliotekanauki.pl. For this compound, HRMS would confirm its exact molecular weight and elemental makeup.

Tandem Mass Spectrometry (MS/MS) for Structural Information and Connectivity

Tandem mass spectrometry (MS/MS), also known as product ion scanning, involves selecting a specific precursor ion (e.g., the molecular ion or a protonated molecule) and fragmenting it into smaller ions. Analysis of these fragment ions provides crucial information about the molecule's structure and connectivity nih.govnih.govscielo.brlibretexts.orgresearchgate.netimreblank.chbiorxiv.orgreddit.comresearchgate.netlibretexts.org. Common fragmentation pathways for heterocyclic compounds like furoxans and benzofuroxans include the loss of small neutral molecules such as nitric oxide (NO) or nitrogen dioxide (NO₂), ring-opening fragments, or cleavages of substituent groups nih.govnih.govniscpr.res.inscielo.brimreblank.chresearchgate.netlibretexts.org. By analyzing these characteristic fragments, researchers can piece together the molecular structure, confirm the presence of specific functional groups, and establish the linkage between different parts of the molecule, such as the furoxan and benzofuroxan moieties.

Representative MS/MS Fragmentation Pathways for this compound (Hypothetical)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Origin | Technique | Relevant Literature |

| M⁺ / [M+H]⁺ | M⁺ - NO | Furoxan ring fragmentation | MS/MS | nih.govnih.govniscpr.res.inscielo.brimreblank.chresearchgate.net |

| M⁺ / [M+H]⁺ | M⁺ - NO₂ | Furoxan ring fragmentation | MS/MS | nih.govnih.govniscpr.res.inscielo.brimreblank.chresearchgate.net |

| M⁺ / [M+H]⁺ | Cleavage of linkage between moieties | Fragmentation of the bond connecting furoxan and benzofuroxan | MS/MS | nih.govnih.govniscpr.res.inscielo.brresearchgate.net |

| M⁺ / [M+H]⁺ | Benzofuroxan core fragments | Fragmentation of the benzofuroxan system | MS/MS | scielo.brbibliotekanauki.plresearchgate.netresearchgate.net |

| M⁺ / [M+H]⁺ | Furoxan substituent fragments | Fragmentation of substituents on furoxan | MS/MS | nih.govnih.govniscpr.res.inasm.org |

Chromatographic Coupling with Mass Spectrometry (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Chromatographic techniques coupled with mass spectrometry (MS) are indispensable for assessing the purity of this compound and identifying any potential impurities or byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds, allowing for separation based on boiling point and polarity, followed by detection and identification via mass fragmentation patterns researchgate.netlcms.cz. Liquid Chromatography-Mass Spectrometry (LC-MS), on the other hand, is more versatile, capable of analyzing a broader range of compounds, including those that are less volatile or thermally labile lcms.czresearchgate.netchromatographyonline.com. LC-MS provides information on molecular weight and can be coupled with tandem MS (LC-MS/MS) for enhanced selectivity and sensitivity, crucial for complex matrices or trace impurity detection researchgate.netmdpi.com. The fragmentation patterns obtained from MS serve as a molecular fingerprint, aiding in the structural elucidation of this compound and its potential derivatives or degradation products lcms.czbibliotekanauki.pl.

Illustrative Data Table: Chromatographic-Mass Spectrometric Analysis

| Technique | Compound Analyzed | Expected Retention Time (min) | Major Ion (m/z) | Fragmentation Observations | Purity Assessment |

| GC-MS | This compound | 15-25 (hypothetical) | 200-300 (hypothetical) | Characteristic fragments indicating furoxan and benzofuroxan moieties | Detection of minor peaks corresponding to impurities |

| LC-MS | This compound | 5-15 (hypothetical) | 200-300 (hypothetical) | Fragment ions related to ring systems and substituents | Quantification of main component and detection of related substances |

Vibrational Spectroscopy for Bond Characterization and Functional Group Analysis

Vibrational spectroscopy provides insights into the molecular structure by analyzing the absorption or scattering of infrared (IR) or visible light, respectively, which corresponds to the vibrational modes of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

FTIR spectroscopy is a powerful tool for identifying functional groups present in this compound. The furoxan ring system is characterized by specific vibrational modes, including C=N and N-O stretching frequencies, as well as ring breathing modes. A benzofuroxan moiety would also contribute characteristic aromatic C-H stretching, C=C stretching, and C-N stretching vibrations bibliotekanauki.plnih.govmdpi.com. The presence of specific substituents on the this compound structure would lead to additional absorption bands, allowing for detailed structural confirmation bibliotekanauki.plnih.govmdpi.compsu.edu.

Illustrative Data Table: FTIR Characteristic Absorption Bands

| Functional Group/Bond | Expected Wavenumber (cm⁻¹) | Assignment for this compound |

| C-H (aromatic) | 3000-3100 | Aromatic ring C-H stretch |

| C=N (furoxan ring) | 1600-1650 | Furoxan ring C=N stretch |

| N-O (furoxan ring) | 1750-1800 | Furoxan ring N-O stretch |

| C=C (aromatic) | 1450-1600 | Aromatic ring C=C stretch |

| C-O (ether-like) | 1000-1300 | Fused ring system C-O stretch |

| Nitro group (if present) | 1500-1550 (asym.), 1340-1380 (sym.) | Asymmetric/symmetric NO₂ stretch |

Raman Spectroscopy for Vibrational Modes and Molecular Fingerprinting

Raman spectroscopy complements FTIR by providing information on vibrational modes that may be weak or inactive in IR. It is particularly sensitive to symmetric stretching vibrations and ring deformations. For this compound, Raman spectroscopy would offer characteristic peaks corresponding to the vibrational modes of the furoxan and benzofuroxan ring systems, serving as a unique molecular fingerprint for identification and quality control acs.orgroyalsocietypublishing.orgrsc.org. The specific shifts and intensities of these Raman bands can differentiate between various isomers or polymorphs royalsocietypublishing.org.

Illustrative Data Table: Raman Characteristic Shifts

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment for this compound |

| Aromatic Ring Breathing | 1580-1620 | Aromatic skeletal vibrations |

| Furoxan Ring Vibration | 1400-1500 | Furoxan ring internal modes |

| C-H Bending (aromatic) | 1000-1200 | Aromatic C-H bending modes |

| C-O Stretching | 900-1100 | Fused ring C-O stretch |

| Ring Deformation | 300-600 | Skeletal bending modes |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms within a molecule, including bond lengths, bond angles, and molecular conformation.

Single-Crystal X-ray Diffraction of this compound and its Derivatives

Illustrative Data Table: Single-Crystal X-ray Diffraction Parameters

| Parameter | Value (Illustrative) | Unit | Description |

| Crystal System | Monoclinic | Crystal lattice symmetry | |

| Space Group | P2₁/c | Symmetry operations within the unit cell | |

| Unit Cell Lengths | a=12.5, b=7.1, c=8.0 | Å | Dimensions of the unit cell |

| Unit Cell Angles | α=90, β=92.5, γ=90 | degrees | Angles between unit cell axes |

| Volume | 716.8 | ų | Volume of the unit cell |

| Z (Molecules/cell) | 4 | Number of formula units per unit cell | |

| Calculated Density | 1.85 | g/cm³ | Molecular packing density |

| R₁ (final) | 0.045 | Reliability factor for structure refinement | |

| wR₂ (final) | 0.110 | Weighted reliability factor |

Powder X-ray Diffraction for Polymorphism and Solid-State Form Analysis

Powder X-ray Diffraction (PXRD) is used to analyze crystalline materials that cannot be readily obtained as single crystals or for bulk material characterization. It provides a diffraction pattern unique to each crystalline phase, allowing for the identification of different polymorphic forms, solvates, or amorphous content acs.orggoogle.comnih.govcambridge.org. For this compound, PXRD would be crucial for identifying different crystalline structures that may arise during synthesis or processing, as polymorphs can exhibit variations in physical properties like solubility and stability google.comnih.gov. The characteristic d-spacings and peak intensities in a PXRD pattern serve as a fingerprint for a specific solid-state form cambridge.org.

Illustrative Data Table: Powder X-ray Diffraction (PXRD) Data

| Peak Number | 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Assignment (Phase A) |

| 1 | 7.5 | 11.78 | 100 | Characteristic peak |

| 2 | 12.1 | 7.31 | 45 | |

| 3 | 15.0 | 5.90 | 60 | |

| 4 | 18.2 | 4.87 | 30 | |

| 5 | 20.5 | 4.33 | 75 | |

| 6 | 23.8 | 3.74 | 55 | |

| 7 | 27.1 | 3.29 | 40 |

Solid-state Chemistry and Crystal Engineering of Furoxanobenzofuroxan

Supramolecular Interactions and Crystal Packing in Furoxanobenzofuroxan Architectures

The crystalline architecture of this compound is dictated by a network of intermolecular forces. As a molecule with a conjugated π-system and heteroatoms, it engages in various non-covalent interactions that drive its self-assembly into specific packing arrangements. Dominant interactions often include π-π stacking between the aromatic and furoxan rings, contributing to layered or columnar structures. Additionally, weaker C-H···O interactions, arising from the electron-deficient nature of the furoxan ring's oxygen atoms and adjacent C-H bonds, play a crucial role in stabilizing the crystal lattice. These interactions collectively define the three-dimensional arrangement of molecules, influencing properties such as density, melting point, and mechanical characteristics.

| Interaction Type | Typical Distance (Å) | Description |

| π-π Stacking | 3.4 - 3.6 | Overlap of aromatic and furoxan ring systems between adjacent molecules. |

| C-H···O Interactions | 3.0 - 3.3 | Hydrogen bonding between hydrogen atoms and oxygen atoms of furoxan rings. |

| Van der Waals Forces | Variable | General attractive forces present between all molecules. |

Understanding these interactions is fundamental to predicting and controlling crystal packing, which in turn impacts bulk material properties unizin.orgwikipedia.orglibretexts.orgyoutube.comkhanacademy.orgyoutube.com. X-ray diffraction (XRD) is the primary technique used to elucidate these detailed structural arrangements and interaction parameters istgroup.commalvernpanalytical.comsu.senumberanalytics.com.

Polymorphism and Pseudopolymorphism of this compound

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in solid-state chemistry. Different polymorphs of this compound can arise due to variations in molecular packing, leading to distinct physical properties such as melting points, solubilities, and stabilities mdpi.comnih.gov. The precise arrangement of molecules and the specific intermolecular interactions present in each polymorph dictate these differences. For instance, a polymorph with more efficient π-π stacking might exhibit a higher melting point due to stronger cohesive forces.

Pseudopolymorphism, involving the incorporation of solvent molecules (such as water or organic solvents) into the crystal lattice to form solvates or hydrates, is also a possibility. These solvates can exhibit different properties compared to the anhydrous form and may undergo desolvation upon heating or changes in humidity. Characterization of these forms typically involves techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and microscopy mdpi.comslideshare.netnih.gov.

| Polymorph Form | Space Group | Unit Cell Parameters (Example) | Melting Point (°C) |

| Form I | P2₁/c | a=10.2, b=15.5, c=7.8, β=105° | ~180 |

| Form II | Pna2₁ | a=12.1, b=14.0, c=7.5 | ~175 |

(Note: Data presented is illustrative and based on typical findings for polymorphic systems.)

Co-crystallization Strategies for this compound Systems

Co-crystallization offers a powerful strategy to modify the solid-state properties of this compound by forming crystalline complexes with a second component, known as a co-former. Co-formers are typically neutral molecules that interact with this compound through non-covalent forces, most commonly hydrogen bonding, but also π-π stacking and van der Waals forces slideshare.netsigmaaldrich.comsysrevpharm.orginnovareacademics.in. The selection of an appropriate co-former is crucial for achieving desired property enhancements, such as improved solubility, stability, or altered reactivity.

For this compound, co-formers with complementary functional groups, such as carboxylic acids or nitrogen-containing heterocycles, can be employed to establish robust hydrogen bond networks. For example, co-crystallization with benzoic acid could lead to a structure where benzoic acid's carboxylic acid group forms strong hydrogen bonds with acceptor sites on the this compound molecule, while π-π stacking further stabilizes the resulting co-crystal. These engineered co-crystals can exhibit significantly different thermal properties and dissolution profiles compared to the neat compound.

| Co-former | Primary Interaction with this compound | Observed Property Change |

| Benzoic Acid | Hydrogen Bonding, π-π Stacking | Enhanced thermal stability |

| Nicotinamide | Hydrogen Bonding | Modified dissolution rate |

| Caffeine | π-π Stacking, Hydrogen Bonding | Increased mechanical hardness |

(Note: Data presented is illustrative and based on typical findings for co-crystallization.)

Engineering Solid-State Reactivity of this compound

The solid-state reactivity of this compound, such as its thermal decomposition pathways or potential for solid-state reactions, can be significantly influenced by its crystal engineering. The precise molecular arrangement and the presence of specific intermolecular interactions within a crystal lattice can either stabilize the molecule, increasing its decomposition temperature, or facilitate specific reaction pathways by bringing reactive sites into close proximity nih.govwikipedia.orgbeilstein-journals.orgox.ac.uk.

For instance, if this compound is prone to thermal decomposition involving ring opening or rearrangement, forming a co-crystal with a stabilizing co-former that participates in strong hydrogen bonding could effectively suppress these reactions, thereby increasing the compound's thermal stability. Conversely, crystal packing that aligns specific functional groups could promote solid-state reactions like [2+2] cycloadditions, if applicable to the this compound structure. Techniques like mechanochemistry, involving grinding or milling, can also be used to induce or modify solid-state reactions by providing mechanical energy and increasing surface contact beilstein-journals.org. Careful control over crystallization conditions and co-former selection allows for the rational design of solid forms with tailored reactivity profiles.

Compound Names:

this compound

Benzoic Acid

Nicotinamide

Caffeine

Q & A

Q. What in vivo models best recapitulate this compound’s antitumor effects observed in vitro?

- Answer : Use immunocompetent mouse models (e.g., MCPyV-positive MCC transgenics) to evaluate pharmacokinetics and tumor regression. Monitor MAO activity in plasma and tumor tissue via liquid chromatography-tandem MS (LC-MS/MS). Include toxicity endpoints (e.g., liver enzyme levels) to assess therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。